molecular formula C32H29NO9 B13843985 [(6S,8aR)-7-acetamido-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate

[(6S,8aR)-7-acetamido-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate

Cat. No.: B13843985
M. Wt: 571.6 g/mol
InChI Key: DPPHVJHTPUIZNZ-XPASBKCBSA-N
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Preparation Methods

The synthesis of 2-bromo-2-methoxyacetic acid methyl ester typically involves the bromination of methoxyacetic acid followed by esterification. One common method involves the reaction of bromoacetic acid with methanol in the presence of sulfuric acid, which acts as a catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-Bromo-2-methoxyacetic acid methyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-bromo-2-methoxyacetic acid methyl ester involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also undergo hydrolysis, releasing methanol and forming the corresponding acid . The molecular targets and pathways involved depend on the specific application and the compounds being synthesized.

Comparison with Similar Compounds

2-Bromo-2-methoxyacetic acid methyl ester can be compared with other similar compounds, such as:

The presence of the methoxy group in 2-bromo-2-methoxyacetic acid methyl ester makes it unique and can influence its reactivity and the types of reactions it undergoes.

Properties

Molecular Formula

C32H29NO9

Molecular Weight

571.6 g/mol

IUPAC Name

[(6S,8aR)-7-acetamido-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate

InChI

InChI=1S/C32H29NO9/c1-18-15-26(35)39-24-16-22(13-14-23(18)24)38-32-27(33-19(2)34)29(41-30(36)20-9-5-3-6-10-20)28-25(40-32)17-37-31(42-28)21-11-7-4-8-12-21/h3-16,25,27-29,31-32H,17H2,1-2H3,(H,33,34)/t25?,27?,28-,29?,31?,32+/m0/s1

InChI Key

DPPHVJHTPUIZNZ-XPASBKCBSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@@H]4C(O3)COC(O4)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)NC(=O)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C4C(O3)COC(O4)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)NC(=O)C

Origin of Product

United States

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